molecular formula C21H32N6O3 B2476817 3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920425-70-3

3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2476817
CAS No.: 920425-70-3
M. Wt: 416.526
InChI Key: KJHFBUMNROLPKB-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The structure features a 3-isobutyl group, methyl substituents at positions 1, 6, and 7, and a morpholinopropyl chain at position 6. These modifications influence its physicochemical properties and biological interactions, particularly in receptor binding and enzyme inhibition .

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylpropyl)-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-14(2)13-26-19(28)17-18(23(5)21(26)29)22-20-25(15(3)16(4)27(17)20)8-6-7-24-9-11-30-12-10-24/h14H,6-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHFBUMNROLPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents Molecular Weight Key Biological Activities Reference
Target Compound : 3-Isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4-dione 8-(3-morpholinopropyl), 3-isobutyl, 1,6,7-trimethyl ~430.5 (estimated) Likely PDE/receptor modulation (inferred from analogs)
Compound 5 () 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl), 1,3-dimethyl Not specified 5-HT1A/5-HT7/D2 receptor affinity; PDE4B1/PDE10A inhibition (IC50 values pending)
Compound 44 () 8-(3-imidazolylpropyl), 1,3-dimethyl ~386.4 Adenosine receptor antagonism; moderate water solubility
Compound 63 () 8-butyl, 7-p-hydroxyphenyl, 1-methyl ~397.4 Kinase inhibition (specific targets unspecified); lower yield (10%)
Compound 14 () 8-(3-fluoro-2-hydroxymethylpropyl), 1,3-dimethoxymethyl ~356.3 No explicit activity reported; structural focus on pyrimidine-dione derivatives

Key Structural and Functional Differences:

Substituent Effects on Solubility: The target compound’s morpholinopropyl chain enhances hydrophilicity compared to purely alkyl (e.g., butyl in Compound 63) or aromatic (e.g., phenyl in ) substituents. This may improve bioavailability, as seen in morpholinoethyl analogs with water-soluble adenosine receptor antagonism . Hydroxyphenyl groups (e.g., in Compound 63) introduce polarity but may reduce metabolic stability due to susceptibility to glucuronidation .

Receptor and Enzyme Selectivity: Morpholino-containing analogs (e.g., ’s Compound 5) show dual activity at serotonin/dopamine receptors and PDEs, suggesting the morpholine group contributes to binding pocket interactions in both enzyme and receptor targets . Imidazolylpropyl-substituted compounds (e.g., Compound 44) prioritize adenosine receptor antagonism, likely due to the imidazole ring’s ability to mimic adenine in adenosine .

Synthetic Feasibility: The target compound’s longer morpholinopropyl chain may complicate synthesis compared to shorter alkyl or aryl substituents. For example, Compound 63’s butyl group yielded only 10%, indicating steric challenges in alkylation steps .

Research Findings and Implications

  • PDE Inhibition: Morpholino-substituted imidazopurines (e.g., ’s Compound 5) inhibit PDE4B1 and PDE10A, enzymes linked to neurodegenerative and inflammatory diseases. The target compound’s extended morpholinopropyl chain could enhance PDE isoform selectivity due to increased chain flexibility .
  • Receptor Modulation : The 3-isobutyl group in the target compound may sterically hinder off-target interactions, improving specificity compared to bulkier substituents like dimethylphenyl () .
  • Pharmacokinetics : Morpholine derivatives generally exhibit balanced lipophilicity (logP ~2–3), favoring blood-brain barrier penetration for central nervous system targets .

Preparation Methods

Table 1: Key Precursors and Their Roles

Precursor Role Source
6-Chloro-9H-purine Core scaffold
3-Chloropropylmorpholine Morpholinopropyl group source
Isobutyl bromide N3 alkylation agent

Stepwise Synthetic Route

Alkylation of the Purine Core

The purine core undergoes sequential alkylation to introduce methyl and isobutyl groups:

  • N1 and N7 Methylation : Treatment with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves >90% methylation.
  • N3 Isobutylation : Reaction with isobutyl bromide in the presence of potassium carbonate yields the N3-isobutyl intermediate (75–80% yield).

Introduction of the Morpholinopropyl Group

The morpholinopropyl side chain is attached via nucleophilic substitution:

  • Reaction Conditions : The N8 position is deprotonated using sodium hydride, followed by treatment with 3-chloropropylmorpholine in tetrahydrofuran (THF) at reflux for 24 hours.
  • Yield : 65–70% after column chromatography.

Cyclization to Form the Imidazo[2,1-f]Purine Core

Cyclization is achieved using a two-step process:

  • Oxidation : The intermediate is treated with manganese dioxide to oxidize the imidazole ring.
  • Thermal Cyclization : Heating at 120°C in acetic acid closes the imidazo ring, forming the dione structure (85% yield).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • Alkylation Step : 30 minutes at 100°C vs. 12 hours conventionally.
  • Cyclization Step : 10 minutes at 150°C under microwave conditions.

Table 2: Comparison of Conventional vs. Microwave Methods

Step Conventional Time Microwave Time Yield (%)
N1/N7 Methylation 12 hours 30 minutes 92 vs. 89
Cyclization 6 hours 10 minutes 85 vs. 82

Industrial-Scale Production

Continuous Flow Synthesis

Continuous flow reactors enhance scalability:

  • Advantages : Higher throughput (1 kg/day) and reduced solvent waste.
  • Conditions : Reactions occur in microfluidic channels with immobilized catalysts.

Analytical Characterization

Spectroscopic Methods

  • NMR : 1H NMR (400 MHz, CDCl3) shows characteristic peaks at δ 3.45 (morpholine protons) and δ 1.20 (isobutyl methyl groups).
  • HPLC : Purity >99% achieved using a C18 column with acetonitrile/water gradient.

Mass Spectrometry

  • ESI-MS : [M+H]+ at m/z 458.3 confirms molecular weight.

Challenges and Optimization

Regioselectivity Issues

Competing alkylation at N9 is mitigated by:

  • Steric Hindrance : Bulkier bases (e.g., DBU) favor N3 alkylation over N9.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions.

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF improve solubility of intermediates.
  • Green Chemistry Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact.

Q & A

Q. How do structural modifications at the 8-(3-morpholinopropyl) position alter bioactivity?

  • Methodological Answer : Comparative studies with analogs (e.g., morpholinoethyl or piperidinylpropyl substitutions) reveal the role of side-chain length and basicity. Biolayer interferometry quantifies binding affinity changes, while mutagenesis studies (e.g., alanine scanning) identify critical residues in target proteins .

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